molecular formula C21H22N4O6S B15196477 2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid

2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid

Cat. No.: B15196477
M. Wt: 458.5 g/mol
InChI Key: IVTVGDXNLFLDRM-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Raltitrexed is a chemotherapy drug used primarily in the treatment of advanced colorectal cancer. It is a folate analog and functions as a thymidylate synthase inhibitor. By inhibiting this enzyme, Raltitrexed disrupts DNA synthesis, leading to cell death. It is marketed under the brand name Tomudex and was developed by AstraZeneca .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Raltitrexed involves several steps. One common method includes the alkaline hydrolysis of N-[(5-[(1,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]formyl]-2-thienyl)formyl]-L-glutamic acid diethyl ester in the presence of an alcoholic solvent. The reaction mixture is then filtered to remove insoluble substances, followed by extraction with an organic solvent. The pH of the aqueous layer is adjusted to 6-7 to precipitate a small amount of viscous solid, which is stirred for 1-3 hours. After complete solidification, the pH is adjusted to 2-3 to precipitate the product. The crude product is dissolved in an organic solvent, filtered to remove insoluble substances, and crystallized to obtain the final product .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The method described above is suitable for industrial-scale production due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Raltitrexed undergoes various chemical reactions, including:

    Oxidation: Raltitrexed can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.

    Reduction: Reduction reactions are less common for Raltitrexed.

    Substitution: Raltitrexed can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while substitution reactions can yield various substituted Raltitrexed analogs .

Scientific Research Applications

Raltitrexed has a wide range of scientific research applications:

Mechanism of Action

Raltitrexed exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. It is transported into cells via a reduced folate carrier and undergoes extensive polyglutamation, which enhances its inhibitory power and duration. By inhibiting thymidylate synthase, Raltitrexed prevents the formation of thymidine triphosphate, a nucleotide required for DNA synthesis. This leads to DNA fragmentation and cell death .

Comparison with Similar Compounds

Raltitrexed is often compared with other folate analogs and thymidylate synthase inhibitors, such as:

    Methotrexate: Another folate analog used in chemotherapy, but with a broader range of applications including rheumatoid arthritis.

    Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

    Pralatrexate: Primarily used for the treatment of peripheral T-cell lymphoma.

Raltitrexed is unique in its specific inhibition of thymidylate synthase and its extensive polyglutamation, which enhances its potency and duration of action .

Properties

Molecular Formula

C21H22N4O6S

Molecular Weight

458.5 g/mol

IUPAC Name

(2R)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m1/s1

InChI Key

IVTVGDXNLFLDRM-OAHLLOKOSA-N

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)N1

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Origin of Product

United States

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